![molecular formula C18H14N2O5 B1392666 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1242928-26-2](/img/structure/B1392666.png)
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, and a carboxyphenyl group, which is a common motif in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound could involve the rearrangement of 2-azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The yield of the products was determined by means of HPLC, with a conversion rate of azide 1 being 70% .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by methods of mass and NMR spectroscopy . The structure likely involves a complex arrangement of the indole and carboxyphenyl groups, along with the amino and carboxylic acid functionalities .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex, given its multiple functional groups. Amino acids, for example, can undergo a variety of reactions, including nucleophilic attacks, condensation reactions, and amide bond formation .Physical And Chemical Properties Analysis
Amino acids, which this compound structurally resembles, are known to have high melting points and are soluble in water and ethanol . They can act as both acids and bases due to their amphoteric nature .Applications De Recherche Scientifique
Oligomerization and Synthesis
- Oligomerization of Indole Derivatives : Indole derivatives, such as indole-5-carboxylic acid, can react with thiols in the presence of trifluoroacetic acid to yield adducts. These reactions also lead to the parallel formation of dimers and trimers of the indole derivatives (Mutulis et al., 2008).
- Synthesis of Indole-2-Carboxylic Acid Derivatives : A series of indole-2-carboxylic acid derivatives have been synthesized for therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, indicating their potential in developing new drugs (Raju et al., 2015).
Chemical Structure and Stability Analysis
- Stability and Reactivity of Indole Derivatives : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles towards acid and oxidation conditions, while still being reactive at the 3-position. They can be used as stable equivalents of usual indoles for various synthetic applications (Murakami, 1987).
Applications in Biological and Pharmacological Research
- Discovery of Selective Receptor Antagonists : Certain indole derivatives have been identified as potent and selective antagonists for specific receptors, indicating their potential in the development of new therapeutic agents (Chen et al., 2016).
Conformational Studies and Synthesis of Novel Compounds
- Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized for use in peptide/peptoid conformation elucidation studies, demonstrating the versatility of indole derivatives in detailed molecular structure studies (Horwell et al., 1994).
Analytical Chemistry and Molecular Docking Analysis
- Molecular Docking Analysis of Anti-inflammatory Drugs : Indole acetamide derivatives have been synthesized and analyzed using molecular docking studies targeting specific domains, showcasing the use of these compounds in the design of new drugs with specific biological activities (Al-Ostoot et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBMTUFTMCQPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
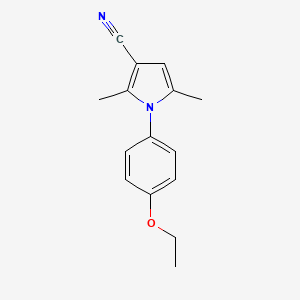
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)
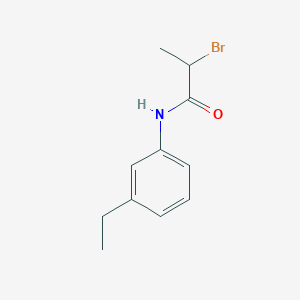
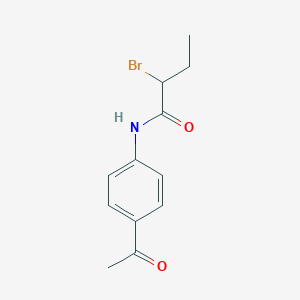

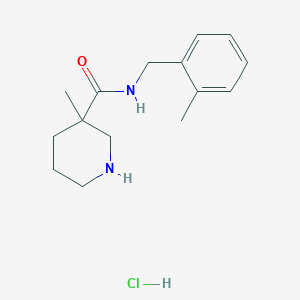
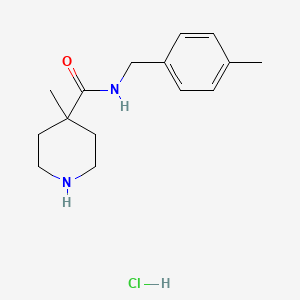
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)